molecular formula C12H10N2O2 B14638675 Pyridine, 2-methyl-4-(2-nitrophenyl)- CAS No. 55218-68-3

Pyridine, 2-methyl-4-(2-nitrophenyl)-

Cat. No.: B14638675
CAS No.: 55218-68-3
M. Wt: 214.22 g/mol
InChI Key: BRZABEVJAILCCX-UHFFFAOYSA-N
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Description

This compound is structurally significant due to its electron-withdrawing nitro group and planar aromatic system, which influence its reactivity, photostability, and applications in organic synthesis. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and complex heterocycles, such as benzothiazolo-pyrimidine derivatives ().

Properties

CAS No.

55218-68-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-4-(2-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-8-10(6-7-13-9)11-4-2-3-5-12(11)14(15)16/h2-8H,1H3

InChI Key

BRZABEVJAILCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-4-(2-nitrophenyl)- can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by a coupling reaction with a nitrophenyl derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group . Another method involves the use of dinitrogen pentoxide (N2O5) in an organic solvent, which provides good yields for substituted pyridines .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products:

    Reduction: Formation of 2-methyl-4-(2-aminophenyl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pyridine, 2-methyl-4-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound is compared to structurally related pyridine derivatives, focusing on substituent effects:

Compound Name Substituents Key Properties Reference
Pyridine, 2-methyl-4-(2-nitrophenyl)- 2-methyl, 4-(2-nitrophenyl) Intermediate for benzothiazolo-pyrimidines; IR: NO₂ asym/sym (1528/1340 cm⁻¹)
3-Nitro-4-phenylpyridine 3-nitro, 4-phenyl Likely lower photostability due to nitro in meta position
2,6-Dimethyl-4-(2-nitrophenyl)pyridine 2,6-dimethyl, 4-(2-nitrophenyl) Photodegradation product; forms nitropyridine under UV light
4-Methyl-3-nitropyridin-2-amine 4-methyl, 3-nitro, 2-amine Enhanced electron density due to amino group; distinct reactivity in cyclization
3-(2-Nitrophenyl)pyridine 3-(2-nitrophenyl) Nitro group at pyridine’s 3-position; potential for varied cyclization pathways

Key Observations :

  • The ortho-nitro substituent in Pyridine, 2-methyl-4-(2-nitrophenyl)- contributes to steric hindrance and electronic effects, influencing its photostability and synthetic utility.
  • Nitro positioning (ortho vs. meta/para) alters reactivity: ortho-nitro groups enhance photodegradation resistance compared to para-nitro analogs ().
  • Methyl groups at the 2-position improve molecular rigidity, as seen in benzothiazolo-pyrimidine derivatives with high melting points (>250°C) ().

Photostability and Degradation

Pyridine, 2-methyl-4-(2-nitrophenyl)- exhibits moderate photostability. In contrast, 2,6-dimethyl-4-(2-nitrophenyl)pyridine degrades under UV light to form oxidation products (). The ortho-nitro group in the target compound likely reduces photooxidation rates compared to para-nitro derivatives, as para-nitro groups facilitate electron delocalization and radical formation.

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